molecular formula C19H18ClN3O5 B12190959 N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12190959
M. Wt: 403.8 g/mol
InChI Key: ZVXUMLGIMAYSEH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-chloro-4-methoxyaniline and 6,7-dimethoxy-4-oxoquinazoline.

    Coupling Reaction: The intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the desired acetamide derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which may contribute to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H18ClN3O5

Molecular Weight

403.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H18ClN3O5/c1-26-15-5-4-11(6-13(15)20)22-18(24)9-23-10-21-14-8-17(28-3)16(27-2)7-12(14)19(23)25/h4-8,10H,9H2,1-3H3,(H,22,24)

InChI Key

ZVXUMLGIMAYSEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)Cl

Origin of Product

United States

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